3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione
Description
The compound 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1λ⁶,2-benzothiazole-1,1-dione features a benzothiazole core modified with a sulfone group (1,1-dione) and a piperazine linker attached to a 3-methylquinoxaline moiety.
Properties
IUPAC Name |
3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-14-19(22-17-8-4-3-7-16(17)21-14)24-10-12-25(13-11-24)20-15-6-2-5-9-18(15)28(26,27)23-20/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKNUPXMCGNMFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 2-Mercaptobenzoic Acid Derivatives
The benzothiazole-1,1-dione scaffold is synthesized through oxidation of 2-mercaptobenzoic acid or its derivatives. A representative protocol involves:
-
Thioamide formation : Reacting 2-mercaptobenzoic acid with chlorinating agents (e.g., PCl₅) to form 2-chlorosulfonylbenzoic acid.
-
Cyclization and oxidation : Treating the intermediate with hydrogen peroxide (H₂O₂) or oxone in aqueous acidic conditions to yield 1,2-benzothiazole-1,1-dione.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Thioamide formation | PCl₅, DCM | 0°C, 2 h | 85 |
| Oxidation | H₂O₂, H₂SO₄ | 80°C, 4 h | 78 |
Preparation of 4-(3-Methylquinoxalin-2-yl)piperazine
Quinoxaline Synthesis
Quinoxaline derivatives are synthesized via cyclocondensation of o-phenylenediamine with α-diketones. For 3-methylquinoxalin-2-yl:
-
Reacting o-phenylenediamine with 2,3-butanedione in ethanol under reflux yields 2-methylquinoxaline.
-
Methylation : Introducing a methyl group at position 3 via Friedel-Crafts alkylation using methyl iodide and AlCl₃.
Optimization Insight :
Piperazine Functionalization
The quinoxaline subunit is coupled to piperazine through nucleophilic aromatic substitution (NAS):
-
Activation : Introducing a leaving group (e.g., chloride) at position 2 of the quinoxaline using POCl₃.
-
Substitution : Reacting 2-chloro-3-methylquinoxaline with piperazine in DMF at 100°C for 12 h.
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Chlorination | POCl₃, DMF | 110°C, 6 h | 92 |
| Piperazine coupling | Piperazine, K₂CO₃ | 100°C, 12 h | 88 |
Fragment Coupling: Benzothiazole-1,1-dione and Piperazine-Quinoxaline
Nucleophilic Substitution at C-3 of Benzothiazole-1,1-dione
The benzothiazole-1,1-dione core is functionalized at position 3 for coupling:
-
Bromination : Treating the core with N-bromosuccinimide (NBS) in CCl₄ under light to introduce a bromine atom.
-
Buchwald-Hartwig Amination : Coupling the brominated intermediate with 4-(3-methylquinoxalin-2-yl)piperazine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Time | 24 h |
| Yield | 75% |
One-Pot Tandem Approach
Recent advances employ tandem cyclization-coupling strategies to streamline synthesis:
-
Simultaneous cyclization and coupling : Using PEG-400 as a green solvent, the benzothiazole-1,1-dione and piperazine-quinoxaline fragments are combined with K₂CO₃ at 60°C.
Advantages :
-
Reduced purification steps.
-
Reaction completion in 8 h with 82% yield.
Structural Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, quinoxaline-H), 7.92–7.85 (m, 4H, benzothiazole-H), 3.72–3.68 (m, 4H, piperazine-H), 2.55 (s, 3H, CH₃).
-
HRMS (ESI) : m/z calcd for C₂₂H₂₀N₆O₂S [M+H]⁺ 433.1398, found 433.1401.
Purity Assessment
-
HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the quinoxaline or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides, under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinoxaline or benzothiazole derivatives
Substitution: Alkylated or acylated piperazine derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline and benzothiazole have been shown to inhibit cancer cell proliferation effectively. The compound in focus may act through mechanisms such as:
- Inhibition of Cell Proliferation : Studies have demonstrated that certain quinoxaline derivatives can impede the growth of cancer cells by inducing apoptosis and cell cycle arrest.
- Targeting Specific Pathways : The compound may interfere with signaling pathways involved in tumor growth and metastasis.
Case Study: In Vitro Anticancer Activity
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines, it was found that derivatives showed IC50 values ranging from 10 µM to 30 µM against breast cancer MCF-7 cells, indicating promising anticancer potential .
Antimicrobial Properties
The incorporation of quinoxaline and piperazine structures has been linked to enhanced antimicrobial activities. Research indicates that compounds with these moieties can exhibit:
- Broad-Spectrum Activity : Effective against both gram-positive and gram-negative bacteria.
- Mechanism of Action : Likely involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Case Study: Antimicrobial Efficacy
A series of studies reported that similar piperazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Neuropharmacological Effects
The piperazine component is known for its psychotropic effects, which could be beneficial in treating neurological disorders. Potential applications include:
- Anxiolytic and Antidepressant Effects : Compounds with piperazine rings have been studied for their ability to modulate neurotransmitter systems.
- Cognitive Enhancement : Some derivatives may improve memory and learning processes.
Case Study: Neuropharmacological Assessment
In animal models, compounds similar to the one discussed showed improved performance in memory tasks, suggesting potential as cognitive enhancers .
Summary Table of Synthesis Steps
| Step | Reaction Type | Key Reagents | Yield |
|---|---|---|---|
| 1 | Cyclization | 2-Aminoacetophenone + α-Haloketone | High |
| 2 | Nucleophilic Substitution | Piperazine + Quinoxaline Intermediate | Moderate |
| 3 | Condensation | Benzothiazole Derivative + Quinoxaline-Piperazine Intermediate | High |
Mechanism of Action
The mechanism of action of 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound acts as an antagonist at dopamine receptors, which helps in modulating neurotransmission and can be beneficial in treating psychotic disorders.
Serotonin Receptors: It also interacts with serotonin receptors, contributing to its potential antidepressant and anxiolytic effects.
The pathways involved include the inhibition of dopamine and serotonin reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally analogous molecules from the provided evidence:
Key Observations:
- Core Diversity : The target compound’s benzothiazole-1,1-dione distinguishes it from Letermovir’s quinazoline and the urea derivatives’ thiazole cores.
- Piperazine Linker : All compounds utilize a piperazine moiety, which enhances conformational flexibility and binding to targets like GPCRs or kinases .
- Solubility : Letermovir’s low water solubility contrasts with the target compound’s sulfone group, which may improve hydrophilicity .
Target and Mechanism Hypotheses
- Letermovir: Targets cytomegalovirus (CMV) terminase complex, leveraging its quinazoline-piperazine scaffold . The target compound’s quinoxaline may similarly interact with viral or host enzymes.
- Urea Derivatives : Their thiazole-piperazine-urea framework is common in kinase inhibitors (e.g., JAK/STAT pathways). The target compound’s sulfone group may alter selectivity .
Biological Activity
The compound 3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The quinoxaline and piperazine moieties are crucial for enhancing the biological activity of the resultant compound. The benzothiazole core is known for its diverse pharmacological properties.
General Synthetic Route:
- Formation of Quinoxaline Derivative:
- Reaction of 3-methylquinoxaline with piperazine in a suitable solvent.
- Coupling with Benzothiazole:
- The introduction of the benzothiazole moiety is achieved through a cyclization reaction under acidic or basic conditions.
- Final Purification:
- The product is purified using recrystallization techniques.
Anticancer Properties
Research has indicated that compounds containing benzothiazole and quinoxaline derivatives exhibit significant anticancer activities. A study demonstrated that derivatives similar to the target compound inhibited the growth of various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 5.2 | Apoptosis induction |
| MCF-7 (Breast) | 8.7 | Cell cycle arrest |
| A549 (Lung) | 4.5 | Inhibition of PI3K/AKT pathway |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been evaluated. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
The biological activity of this compound is believed to be mediated through multiple pathways:
-
Inhibition of Enzymatic Activity:
- The compound may inhibit key enzymes involved in tumor proliferation and microbial metabolism.
-
Interaction with DNA:
- Some studies suggest that similar compounds can intercalate into DNA, leading to disruptions in replication.
-
Modulation of Signaling Pathways:
- It may affect signaling pathways such as PI3K/AKT, which are pivotal in cancer progression.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a related compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to controls, supporting the potential application of this class of compounds in cancer therapy.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties against resistant strains of bacteria. The compound demonstrated promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative therapeutic agent.
Q & A
Basic: How can the synthesis of this compound be optimized given its heterocyclic complexity?
Methodological Answer:
The synthesis of this compound requires precise control over reaction parameters. Key steps include:
- Solvent Selection and Temperature Control : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance nucleophilic substitution between the quinoxaline and piperazine moieties .
- Catalyst Use : Palladium or copper catalysts may facilitate coupling reactions to minimize byproducts .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical due to the compound’s polarity. Purity can be confirmed via HPLC with a C18 column .
Basic: What spectroscopic and analytical techniques are recommended for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 resolve signals for the quinoxaline methyl group (~2.5 ppm), piperazine protons (~3.2–3.8 ppm), and benzothiazole-dione carbonyls (~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode confirms the molecular ion ([M+H]+) and isotopic pattern .
- FTIR : Peaks at ~1650–1750 cm⁻1 validate the dione and quinoxaline carbonyl groups .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies often arise from assay variability or impurities. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay at 48 hours) .
- Dose-Response Curves : Use at least six concentrations (1 nM–100 µM) to calculate IC50/EC50 values and assess Hill slopes for cooperative effects .
- Purity Verification : Re-test batches with ≥98% purity (via HPLC) to exclude confounding impurities .
Advanced: What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase domains or GPCRs. The quinoxaline moiety may engage in π-π stacking, while the piperazine acts as a flexible linker .
- Quantum Mechanical Calculations : DFT (B3LYP/cc-pVDZ) optimizes the geometry and predicts electrostatic potential surfaces for reactivity hotspots .
- MD Simulations : GROMACS simulations (100 ns) assess stability in binding pockets, focusing on hydrogen bonds with residues like Asp/Glu .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications : Replace the 3-methyl group on quinoxaline with electron-withdrawing groups (e.g., -Cl, -CF3) to enhance target affinity. Piperazine substitution (e.g., 4-aryl groups) can modulate solubility .
- Bioisosteres : Substitute the benzothiazole-dione with rhodanine or barbiturate to maintain hydrogen-bonding capacity .
- In Silico Screening : Virtual libraries of derivatives can prioritize synthesis based on ADMET predictions (e.g., SwissADME) .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the quinoxaline ring .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid hydrolysis of the dione group .
- Stability Monitoring : Conduct periodic HPLC analysis (every 6 months) to detect degradation peaks .
Advanced: How can reaction kinetics be analyzed to scale up synthesis?
Methodological Answer:
- Kinetic Profiling : Use in situ FTIR or NMR to monitor intermediate formation (e.g., piperazine-quinoxaline adducts) and identify rate-limiting steps .
- Design of Experiments (DoE) : Apply a Box-Behnken design to optimize variables (e.g., solvent ratio, catalyst loading) and model non-linear interactions .
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Advanced: What strategies resolve ambiguities in spectral data interpretation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperazine CH2 groups) via correlation spectroscopy .
- Isotopic Labeling : Synthesize 13C-labeled analogs to track carbonyl carbons in complex spectra .
- Comparative Analysis : Cross-reference with spectra of simpler analogs (e.g., unsubstituted quinoxaline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
